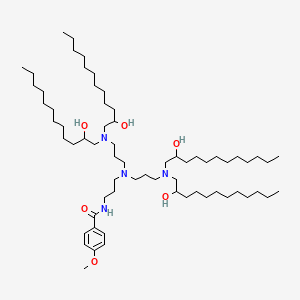![molecular formula C28H20O4S2 B11927865 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene CAS No. 468751-39-5](/img/structure/B11927865.png)
5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene is a chemical compound with the molecular formula C28H20O4S2 It is known for its unique structure, which includes two phenylsulfonyl groups attached to a dibenzo[a,e]cyclooctene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene typically involves the reaction of dibenzo[a,e]cyclooctene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Dibenzo[a,e]cyclooctene+2Phenylsulfonyl chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions
5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups present in the molecule.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce desulfonylated compounds.
科学的研究の応用
5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying molecular interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s unique structure allows it to fit into specific binding pockets, thereby affecting the function of the target molecule.
類似化合物との比較
Similar Compounds
Dibenzo[a,e]cyclooctene: The parent compound without the phenylsulfonyl groups.
5,11-Dimethyl-dibenzo[a,e]cyclooctene: A similar compound with methyl groups instead of phenylsulfonyl groups.
5,11-Diphenyl-dibenzo[a,e]cyclooctene: A compound with phenyl groups instead of phenylsulfonyl groups.
Uniqueness
5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene is unique due to the presence of phenylsulfonyl groups, which impart distinct chemical properties such as increased stability and reactivity. These groups also enhance the compound’s ability to interact with biological molecules, making it a valuable tool in scientific research.
特性
CAS番号 |
468751-39-5 |
|---|---|
分子式 |
C28H20O4S2 |
分子量 |
484.6 g/mol |
IUPAC名 |
2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C28H20O4S2/c29-33(30,23-13-3-1-4-14-23)27-19-21-11-8-10-18-26(21)28(20-22-12-7-9-17-25(22)27)34(31,32)24-15-5-2-6-16-24/h1-20H |
InChIキー |
YDDRLHCYJIKTHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C(=CC4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)

![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)
![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)



![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
